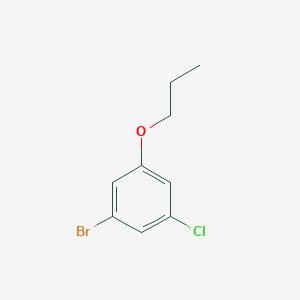

1-Bromo-3-chloro-5-propoxybenzene

Description

Significance of Poly-substituted Benzene (B151609) Derivatives in Synthetic Chemistry

Poly-substituted benzene derivatives are fundamental building blocks in the synthesis of a vast array of complex organic molecules. cymitquimica.com Their importance lies in the precise three-dimensional arrangement of different functional groups on the aromatic scaffold, which is crucial for the biological activity of pharmaceuticals, the performance of agrochemicals, and the properties of advanced materials. The ability to control the installation of various substituents onto a benzene ring with high regioselectivity is a cornerstone of modern synthetic strategy. nih.govmedium.com Methodologies such as electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions are instrumental in achieving this control. medium.com The directing effects of existing substituents on the ring are a key consideration in planning the synthesis of these intricate molecules. nih.gov

Research Landscape of Bromo-chloro-substituted Benzenes and Propoxy-functionalized Aromatic Systems

The research landscape of bromo-chloro-substituted benzenes is rich and varied, driven by their utility as versatile intermediates in organic synthesis. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective transformations, such as cross-coupling reactions, where one halogen can be reacted preferentially over the other. This selective reactivity is a powerful tool for the construction of complex molecular architectures.

Similarly, propoxy-functionalized aromatic systems are widely explored. The propoxy group can influence the electronic nature of the aromatic ring and can be a key feature in molecules designed for specific applications. The synthesis of such systems is often achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being a prominent method. bldpharm.commasterorganicchemistry.com

Scope and Research Objectives for 1-Bromo-3-chloro-5-propoxybenzene

This article focuses exclusively on the chemical compound This compound . The primary objective is to provide a comprehensive overview of its chemical identity, physicochemical properties, and plausible synthetic routes. The discussion will be grounded in established principles of organic chemistry and will draw parallels with closely related and well-documented compounds. Due to the limited availability of specific experimental research data for this exact compound in publicly accessible literature, this article will also highlight the areas where further research is needed to fully characterize its properties and potential applications.

Chemical Identity and Physicochemical Properties

Nomenclature and Structural Representation

The systematic IUPAC name for the compound is This compound . The structure consists of a benzene ring substituted with a bromine atom at position 1, a chlorine atom at position 3, and a propoxy group (-OCH2CH2CH3) at position 5.

Tabulated Physicochemical Data

While detailed experimental data for this compound is not extensively reported, some fundamental properties can be calculated or are available from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C9H10BrClO | cymitquimica.com |

| Molecular Weight | 249.53 g/mol | cymitquimica.com |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectroscopic Analysis

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the propoxy group. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The propoxy group would exhibit a triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen atom.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the six aromatic carbons, with the carbons attached to the bromine, chlorine, and oxygen atoms having characteristic chemical shifts. Three additional signals would be present for the carbons of the propoxy group.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl chain, C-O-C stretching of the ether linkage, and C-Br and C-Cl stretching.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic for a compound containing one bromine and one chlorine atom.

Synthesis and Reactivity

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound points towards two primary synthetic strategies, with the Williamson ether synthesis being the most direct and likely approach.

Precursor Synthesis: 3-Bromo-5-chlorophenol (B1291525)

The key precursor for the synthesis of this compound is 3-Bromo-5-chlorophenol . The synthesis of this precursor itself is a multi-step process that can start from more readily available starting materials.

Synthetic Methodologies for this compound

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for the preparation of ethers. bldpharm.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.

In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 3-bromo-5-chlorophenol (the alkoxide) with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The reaction is typically carried out in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Reaction Scheme:

Ullmann Condensation

The Ullmann condensation is another classical method for the formation of aryl ethers, which involves the copper-catalyzed reaction of an aryl halide with an alcohol. While generally requiring harsher conditions than the Williamson ether synthesis, it presents an alternative route. This would involve the reaction of a dihalobenzene with propanol (B110389) in the presence of a copper catalyst and a base.

Reactivity and Potential Transformations

The reactivity of this compound is dictated by the presence of the bromo, chloro, and propoxy substituents on the benzene ring. The halogen atoms provide sites for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for the formation of new carbon-carbon bonds. The differential reactivity of the C-Br and C-Cl bonds could potentially allow for selective functionalization.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-5-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUZJLGESNXVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 1 Bromo 3 Chloro 5 Propoxybenzene

Reactivity of Halogen Atoms on the Aromatic Ring

The benzene (B151609) ring of 1-bromo-3-chloro-5-propoxybenzene is substituted with two halogen atoms, bromine and chlorine, and a propoxy group. The halogens are deactivating groups, meaning they withdraw electron density from the aromatic ring, making it less susceptible to electrophilic attack. quora.com Conversely, the propoxy group is an activating group, donating electron density to the ring. The positions of these substituents relative to each other significantly influence the molecule's reactivity in different chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer intermediate, not the departure of the leaving group. stackexchange.com This is in contrast to SN1 and SN2 reactions. Consequently, the ability of the halogen to withdraw electron density from the carbon it is attached to is more important than the carbon-halogen bond strength. stackexchange.com Therefore, the reactivity order for halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. wikipedia.orgnumberanalytics.com This is because the more electronegative halogen (fluorine) is better at stabilizing the transition state leading to the Meisenheimer complex. numberanalytics.com In the case of this compound, the chlorine atom would be expected to be a better leaving group than the bromine atom in an SNAr reaction, assuming the reaction proceeds via this pathway.

| Factor | Influence on SNAr Reactivity | Relevance to this compound |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Activate the aromatic ring towards nucleophilic attack and stabilize the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com | Bromine and chlorine act as weak EWGs, while the propoxy group is electron-donating. |

| Position of EWGs | Ortho and para positions to the leaving group provide the best stabilization. chemistrysteps.com | The halogens are meta to each other. |

| Halide Leaving Group Ability | The rate is influenced more by the halogen's ability to withdraw electron density than by C-X bond strength. The general order is F > Cl > Br > I. wikipedia.orgnumberanalytics.com | Chlorine is expected to be a better leaving group than bromine. |

Cross-Coupling Chemistry for Aromatic Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates for these transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. wikipedia.org This reaction is widely used to form biaryl structures. For this compound, selective cross-coupling at either the C-Br or C-Cl bond is possible, depending on the reaction conditions and the catalyst system employed. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, which facilitates the initial oxidative addition step.

The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Transmetalation: In the Suzuki-Miyaura reaction, the next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires the activation of the organoboron species with a base. organic-chemistry.org

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. nih.gov

| Mechanistic Step | Description | Relevance to this compound |

|---|---|---|

| Oxidative Addition | Cleavage of the C-X bond and formation of a Pd(II) complex. uwindsor.ca This is often the rate-determining step. libretexts.org | Expected to occur preferentially at the more reactive C-Br bond. |

| Transmetalation | Transfer of the organic group from the organoboron reagent to the Pd(II) complex, facilitated by a base. organic-chemistry.org | The propoxy group can influence the electronic environment of the palladium center. |

| Reductive Elimination | Coupling of the two organic groups on the Pd(II) complex to form the product and regenerate the Pd(0) catalyst. nih.gov | Yields the functionalized propoxybenzene (B152792) derivative. |

Reactivity of the Propoxy Ether Linkage

The propoxy group (-OCH2CH2CH3) introduces a site of potential reactivity at the ether linkage.

The cleavage of the carbon-oxygen (C-O) bond in ethers, such as the propoxy group in this compound, is a significant transformation in organic synthesis. This reaction typically requires harsh conditions, such as high temperatures and the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). unacademy.com The general order of reactivity for hydrohalic acids in ether cleavage is HI > HBr > HCl. unacademy.com

In the case of alkyl aryl ethers, the cleavage occurs at the alkyl-oxygen bond. This is because the aryl-oxygen bond is stronger and more stable due to the partial double bond character arising from resonance between the oxygen lone pairs and the aromatic ring. The cleavage of the C-O bond in ethers can be influenced by factors such as reaction temperature, time, and the solvent used. unacademy.com While traditionally requiring harsh conditions, advancements in catalysis have enabled C-O bond cleavage under milder conditions. researchgate.net For instance, metal-catalyzed reactions have shown promise in the functionalization of aryl ethers, providing alternatives to traditional cross-coupling partners like organic halides. rsc.orgrsc.org

The Williamson synthesis is a classic method for the formation of ethers, including unsymmetrical ethers. jeeadv.ac.in The reverse reaction, ether cleavage, can be seen as a key step in the functionalization of the resulting fragments.

Electrophilic Reactivity of the Aromatic Ring

The substituents on the benzene ring significantly influence its reactivity towards electrophiles.

The bromine and chlorine atoms are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. This is due to their strong electron-withdrawing inductive effect (-I effect). doubtnut.comlibretexts.orgchemistrysteps.com However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons into the ring via resonance (+R or +M effect), which stabilizes the intermediate arenium ion when the electrophile attacks at the ortho or para positions. doubtnut.comchemistrysteps.com The resonance effect, while weaker than the inductive effect for halogens, is what determines the regioselectivity. youtube.com

In contrast, the propoxy group is an activating group. The oxygen atom donates electron density to the ring through a strong resonance effect, making the ring more susceptible to electrophilic attack. libretexts.org Like the halogens, the propoxy group is also an ortho-, para-director. libretexts.org The activating strength of various substituents generally follows the order: -NH2, -NR2 > -OH, -OR > -NHCOR > -CH3. libretexts.org

Therefore, in this compound, there is a competition between the deactivating effects of the halogens and the activating effect of the propoxy group.

Table 1: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -Br | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -O-propyl | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | Ortho, Para |

When predicting the regioselectivity of a subsequent electrophilic substitution on a polysubstituted benzene like this compound, the additive effects of the existing substituents must be considered. openstax.org The following rules are generally applied:

Reinforcing Effects: If the directing effects of the groups reinforce each other, the position of substitution is straightforward. openstax.org

Opposing Effects: If the directing effects oppose each other, the more powerful activating group generally dictates the outcome. openstax.org

Steric Hindrance: Substitution is less likely to occur at a position that is sterically hindered by bulky groups. Further substitution rarely occurs between two groups in a meta-disubstituted compound due to steric hindrance. openstax.orglibretexts.org

In this compound, all three substituents are ortho-, para-directors. The propoxy group is the strongest activating group and will therefore have the dominant directing influence. The positions ortho to the propoxy group are C2 and C6, and the para position is C4.

The C2 position is ortho to the propoxy group and meta to the chlorine atom.

The C6 position is ortho to the propoxy group and meta to the bromine atom.

The C4 position is para to the propoxy group and ortho to both the bromine and chlorine atoms.

Considering the directing effects:

The propoxy group directs to positions 2, 4, and 6.

The bromine atom directs to positions 2, 4, and 6.

The chlorine atom directs to positions 2, 4, and 6.

All three substituents direct incoming electrophiles to the same three available positions on the ring (C2, C4, and C6). However, the C4 position is situated between the bromine and chlorine atoms, which could introduce significant steric hindrance. Therefore, substitution is most likely to occur at the C2 and C6 positions, which are ortho to the strongly activating propoxy group and less sterically hindered.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Influence from -OPr | Directing Influence from -Br | Directing Influence from -Cl | Steric Hindrance | Predicted Outcome |

| C2 | Ortho | Ortho | Meta | Moderate | Favorable |

| C4 | Para | Ortho | Ortho | High | Less Favorable |

| C6 | Ortho | Meta | Ortho | Moderate | Favorable |

Mechanistic Studies of Specific Transformations

Detailed mechanistic studies specifically for reactions involving this compound are limited in publicly available literature. However, the mechanisms of related transformations provide valuable insights. For instance, the reductive deamination of 4-bromo-2-chloro-6-iodoaniline (B12088954) to produce 1-bromo-3-chloro-5-iodobenzene (B84608) using isoamyl nitrite (B80452) in N,N-dimethylformamide (DMF) proceeds through the formation of a diazonium ion intermediate. google.comresearchgate.net This type of reaction is a well-established method for the synthesis of halogenated aromatic compounds.

The cleavage of the C-O bond in ethers under acidic conditions proceeds via protonation of the ether oxygen, followed by a nucleophilic attack (typically SN2) by a halide ion on the less hindered carbon atom. unacademy.comyoutube.com In the case of alkyl aryl ethers, the attack occurs on the alkyl group.

Investigation of Reaction Intermediates

No published studies were found that specifically investigate the reaction intermediates formed during chemical transformations of this compound. Research in this area would typically involve techniques such as spectroscopy (NMR, IR, UV-Vis) under reaction conditions or trapping experiments to identify and characterize transient species. However, no such experimental data has been reported for this compound.

Computational Elucidation of Reaction Pathways

A search for computational chemistry studies on this compound yielded no specific results. Such studies would typically employ quantum mechanical calculations (like Density Functional Theory - DFT) to model reaction pathways, calculate activation energies, and predict the stability of potential intermediates and transition states. The absence of these computational models means that the specific energetic profiles and mechanistic details of its reactions have not been theoretically elucidated.

Derivatization and Analogues of 1 Bromo 3 Chloro 5 Propoxybenzene

Synthesis of Variously Substituted Propoxybenzene (B152792) Derivatives

The synthesis of derivatives from 1-bromo-3-chloro-5-propoxybenzene leverages established methodologies in organic chemistry to introduce further chemical diversity. The existing substituents on the benzene (B151609) ring play a crucial role in directing the position of incoming groups and influencing the reactivity of the molecule.

The introduction of additional functional groups onto the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution. medium.com The directing effects of the incumbent substituents determine the regioselectivity of these reactions. The propoxy group (-OPr) is an activating group and an ortho, para-director, meaning it activates the ring towards electrophilic attack and directs incoming electrophiles to the positions ortho and para to it. Conversely, the bromine and chlorine atoms are deactivating groups, yet they are also ortho, para-directors.

In the case of this compound, the positions ortho to the propoxy group (positions 4 and 6) and the position para to it (position 2, which is already substituted with chlorine) are activated. The halogen substituents direct to their respective ortho and para positions. Considering the combined influence, the most activated positions for electrophilic substitution are positions 4 and 6, which are ortho to the propoxy group and also ortho to one of the halogen atoms. Therefore, further halogenation or the introduction of other electrophilic groups such as nitro (-NO₂) or acyl (-COR) groups would be expected to occur primarily at these positions. The synthesis of such derivatives often requires carefully controlled reaction conditions to achieve the desired substitution pattern and to overcome the deactivating effect of the halogens.

The general scheme for introducing a new substituent (E) via electrophilic aromatic substitution is shown below:

Reaction Scheme: Electrophilic Aromatic Substitution on this compoundAnother key strategy for creating analogues of this compound involves the modification of the propoxy chain. This approach allows for the fine-tuning of physicochemical properties such as lipophilicity and steric bulk without altering the substitution pattern on the aromatic ring. A common synthetic route to these analogues involves the Williamson ether synthesis, starting from 3-bromo-5-chlorophenol (B1291525) and reacting it with a suitable alkyl halide. This method allows for the introduction of a wide variety of alkyl and substituted alkyl groups in place of the propyl group.

Several analogues with modified ether chains are commercially available, highlighting the chemical tractability of this approach. These variations demonstrate the flexibility in synthesizing a library of compounds based on the 1-bromo-3-chloro-5-oxybenzene scaffold.

| Analogue Name | Chemical Formula | Side Chain | CAS Number |

|---|---|---|---|

| 1-Bromo-3-chloro-5-ethylbenzene | C₈H₈BrCl | -CH₂CH₃ | 1369900-42-4 |

| 1-Bromo-3-chloro-5-isopropylbenzene | C₉H₁₀BrCl | -CH(CH₃)₂ | 1369900-53-7 sigmaaldrich.comaobchem.com |

| 1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene | C₁₀H₁₀BrClO | -CH₂-c-C₃H₅ | 1369923-33-0 bldpharm.com |

| 1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene | C₁₀H₁₂BrClO₂ | -CH₂CH₂CH₂OCH₃ | 1999287-16-9 bldpharm.com |

| 1-Bromo-3-chloro-5-methoxybenzene | C₇H₆BrClO | -CH₃ | Not Available |

Synthetic Utility as a Chemical Building Block

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, primarily due to the versatility of the carbon-halogen bond in a multitude of chemical transformations. this compound, with its distinct halogen atoms, is a valuable intermediate for constructing more complex molecules.

The presence of both a bromine and a chlorine atom on the aromatic ring of this compound makes it an excellent precursor for sequential and site-selective cross-coupling reactions. The differential reactivity of carbon-halogen bonds (C-Br is generally more reactive than C-Cl in palladium-catalyzed cross-coupling reactions) can be exploited to introduce different substituents at specific positions.

One of the most powerful methods for forming carbon-carbon bonds using such building blocks is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgnih.gov This reaction involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org By carefully selecting the reaction conditions, one could first perform a Suzuki coupling at the more reactive C-Br bond, followed by a second coupling reaction at the C-Cl bond. This stepwise approach allows for the controlled synthesis of complex, unsymmetrically substituted biaryls and other elaborate molecular architectures that are of interest in materials science and medicinal chemistry.

Reaction Scheme: Sequential Suzuki-Miyaura Coupling

Chemical probes are small molecules used to study and manipulate biological systems. The development of effective chemical probes often requires the synthesis of a library of related compounds to optimize properties such as potency and selectivity. The this compound scaffold is well-suited for this purpose.

The ability to perform selective chemical modifications at the bromine and chlorine positions allows for the systematic diversification of the molecule. For example, a Suzuki coupling could be used to introduce a variety of aryl or heteroaryl groups at the 1-position (via the C-Br bond), while the chlorine at the 3-position could be retained or substituted in a subsequent step. Furthermore, the propoxy group itself can be modified to modulate solubility and cell permeability, which are critical parameters for a successful chemical probe. This strategic chemical modification enables the generation of a focused library of compounds, which can then be screened for desired biological activity, facilitating the exploration of protein function and the validation of new therapeutic targets.

Spectroscopic and Computational Studies for Structural Elucidation and Theoretical Analysis

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 1-Bromo-3-chloro-5-propoxybenzene. Each technique provides unique pieces of the structural puzzle, which, when combined, offer a complete picture of the atomic arrangement and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. While specific experimental data for this exact compound is not widely published, the expected spectral features can be predicted based on the analysis of closely related structures.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic and the propoxy group protons. The three aromatic protons, being in different chemical environments, should theoretically appear as three separate signals. Their splitting patterns (as doublets or triplets of doublets) would be dictated by their coupling with adjacent protons. The propoxy group would exhibit a triplet for the terminal methyl (-CH₃) group, a sextet (or multiplet) for the methylene (B1212753) group adjacent to the methyl (-CH₂-), and a triplet for the methylene group attached to the oxygen (-O-CH₂-).

¹³C NMR and DEPT: The ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be crucial to differentiate between the carbon types. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons. This would allow for the definitive assignment of the three aromatic CH carbons and the three carbons of the propoxy chain.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity. A COSY spectrum would show correlations between coupled protons, for instance, between the adjacent protons on the propoxy chain. An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached, confirming the assignments made from the ¹H and ¹³C spectra.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.5 | m |

| -O-CH₂- | 3.9 - 4.1 | t |

| -CH₂- | 1.7 - 1.9 | sext |

| -CH₃ | 0.9 - 1.1 | t |

Note: These are predicted values and may vary in experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-O | 158 - 162 |

| C-Br | 120 - 124 |

| C-Cl | 133 - 137 |

| Aromatic C-H | 110 - 130 |

| -O-CH₂- | 69 - 73 |

| -CH₂- | 21 - 25 |

| -CH₃ | 9 - 13 |

Note: These are predicted values based on analogous compounds.

Mass Spectrometry (MS/MS, HRMS) for Molecular Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular weight of this compound (C₉H₁₀BrClO), which is calculated to be 249.53 g/mol . cymitquimica.com The high accuracy of this technique allows for the confirmation of the elemental composition. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which is a definitive indicator for the presence of these halogens.

MS/MS Analysis: Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways. The molecular ion would be selected and subjected to collision-induced dissociation. Expected fragmentation would involve the loss of the propoxy group, or parts of it, and the cleavage of the carbon-halogen bonds, providing further structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint."

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring and the alkyl chain of the propoxy group, C-O-C stretching from the ether linkage, and C-Br and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra. The C-Br and C-Cl bonds would also give rise to characteristic Raman signals.

Table 3: Key Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=C | Aromatic Ring Stretching | 1450 - 1600 |

| C-O-C | Asymmetric Stretching | 1200 - 1275 |

| C-O-C | Symmetric Stretching | 1000 - 1150 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies, particularly quantum chemical calculations, offer deep insights into the electronic structure and conformational preferences of molecules, complementing experimental findings.

Electronic Structure Calculations (DFT, ab initio)

Density Functional Theory (DFT) and ab initio methods are powerful tools for predicting molecular properties. For this compound, these calculations can be used to optimize the geometry, predict spectroscopic data, and analyze the electronic structure. For instance, DFT calculations have been successfully used to investigate the molecular structure and vibrational frequencies of similar halogenated benzenes like 1,3-dibromo-5-chlorobenzene. researchgate.net Such studies typically employ functionals like B3LYP with appropriate basis sets. The calculations can predict NMR chemical shifts, IR and Raman frequencies, and electronic properties like the HOMO-LUMO gap, which provides information about the molecule's reactivity.

Conformation Analysis of the Propoxy Group

The propoxy group attached to the benzene (B151609) ring is flexible and can adopt various conformations due to rotation around the C-O and C-C single bonds. Conformational analysis, often performed using computational methods, is essential to determine the most stable arrangement of this side chain. By calculating the potential energy surface as a function of the relevant dihedral angles, the global minimum energy conformation and other low-energy conformers can be identified. This is crucial for a complete understanding of the molecule's three-dimensional structure and how it might interact with other molecules.

Prediction of Spectroscopic Parameters

In the absence of experimental data, computational methods serve as a valuable predictive tool for the spectroscopic parameters of this compound. These theoretical predictions can guide future experimental work and aid in the interpretation of any subsequently obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of this compound. The GIAO (Gauge-Including Atomic Orbital) method, often employed within DFT calculations, is a standard approach for predicting NMR spectra. The expected chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating nature of the propoxy group.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below. These values would be calculated relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This data is theoretical and requires experimental verification.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.2 - 7.4 | C-1 (C-Br) | 120 - 125 |

| H-4 | 6.9 - 7.1 | C-2 | 115 - 120 |

| H-6 | 7.0 - 7.2 | C-3 (C-Cl) | 133 - 138 |

| H-α (propoxy) | 3.9 - 4.1 (t) | C-4 | 110 - 115 |

| H-β (propoxy) | 1.7 - 1.9 (m) | C-5 (C-O) | 158 - 162 |

| H-γ (propoxy) | 0.9 - 1.1 (t) | C-6 | 125 - 130 |

| C-α (propoxy) | 68 - 72 | ||

| C-β (propoxy) | 20 - 24 | ||

| C-γ (propoxy) | 10 - 14 | ||

| t = triplet, m = multiplet |

Vibrational Spectroscopy (Infrared and Raman):

Theoretical calculations of vibrational frequencies provide a predicted infrared (IR) and Raman spectrum. These calculations help in assigning the fundamental vibrational modes of the molecule. The vibrational spectrum of this compound would exhibit characteristic bands corresponding to the stretching and bending of C-H, C-C, C-O, C-Cl, and C-Br bonds.

A hypothetical table of predicted vibrational frequencies is shown below.

Table 2: Predicted Vibrational Frequencies for this compound (Note: This data is theoretical and requires experimental verification.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2980 - 2850 | Aliphatic C-H stretching (propoxy) |

| ν(C=C) aromatic | 1600 - 1450 | Aromatic C-C stretching |

| ν(C-O) ether | 1260 - 1000 | C-O-C asymmetric & symmetric stretching |

| ν(C-Cl) | 800 - 600 | C-Cl stretching |

| ν(C-Br) | 600 - 500 | C-Br stretching |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, it is possible to identify transition states, intermediates, and determine activation energies, thereby providing a detailed understanding of the reaction pathway.

For instance, the synthesis of this compound likely involves the Williamson ether synthesis, where 3-bromo-5-chlorophenol (B1291525) is reacted with a propyl halide in the presence of a base. Computational modeling could be used to investigate the Sₙ2 reaction mechanism, calculating the energy profile and visualizing the transition state structure.

Another area of interest would be the study of electrophilic aromatic substitution reactions on the this compound ring. The directing effects of the bromo, chloro, and propoxy substituents could be computationally analyzed by calculating the relative energies of the possible intermediates (sigma complexes) formed upon attack by an electrophile. This would predict the regioselectivity of further functionalization.

A hypothetical data table for a computational study on an electrophilic nitration reaction is presented below.

Table 3: Calculated Activation Energies for the Nitration of this compound (Note: This data is theoretical and requires experimental verification.)

| Position of Nitration | Relative Activation Energy (kcal/mol) | Predicted Product |

| C-2 | 0.0 (Reference) | 1-Bromo-3-chloro-2-nitro-5-propoxybenzene |

| C-4 | +2.5 | 1-Bromo-3-chloro-4-nitro-5-propoxybenzene |

| C-6 | +1.8 | 1-Bromo-5-chloro-2-nitro-3-propoxybenzene |

These theoretical calculations would suggest the most likely and least likely products of the reaction, guiding synthetic chemists in their experimental design.

Applications in Chemical Science and Organic Synthesis Methodology

Role in Advanced Organic Synthesis

The presence of two distinct halogen atoms (bromine and chlorine) on the benzene (B151609) ring of 1-Bromo-3-chloro-5-propoxybenzene opens up avenues for a variety of cross-coupling reactions, which are fundamental to the construction of complex organic molecules. wikipedia.orglibretexts.org The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgnih.gov This differential reactivity allows for site-selective functionalization, where the bromine atom can be selectively replaced, leaving the chlorine atom available for subsequent transformations.

While direct research on the application of this compound in chiral synthesis is not extensively documented, its structural framework is conducive to the synthesis of chiral molecules. The 1,3,5-trisubstituted pattern can serve as a scaffold for creating molecules with axial chirality, particularly if the substituents are bulky enough to restrict rotation around the single bonds connecting them to other molecular fragments.

The unique electronic and steric properties of this compound make it an interesting substrate for the development of new synthetic methodologies. The presence of both an electron-donating propoxy group and electron-withdrawing halogen atoms influences the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. pressbooks.pub

Furthermore, the divergent synthesis of 1,3,5-trisubstituted benzenes is an area of significant interest for creating diverse molecular architectures from a common starting material. rsc.orgnih.gov Methodologies that allow for the selective and sequential modification of the functional groups on this compound could lead to efficient routes for the synthesis of a wide array of complex molecules.

Potential in Materials Science Research

The structural characteristics of this compound make it a promising candidate for the development of advanced materials with tailored properties.

While direct evidence of this compound being used as a monomer for polymer synthesis is limited, its functional groups suggest potential in this area. The bromo and chloro substituents can serve as reactive sites for polymerization reactions, such as polycondensation or cross-coupling polymerization. The propoxy group can influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical characteristics. For instance, studies on the polymerization of other functionalized benzenes, like those containing DOPO-based derivatives, have shown that such additives can significantly modify the thermal behavior of polymers. mdpi.com The presence of epoxides as derivatives has also been shown to impact the polymerization of propylene. mdpi.com

A significant area of potential application for this compound lies in the synthesis of functional organic materials, particularly molecular glassformers. Research on the closely related compound, 1-bromo-3-chloro-5-iodobenzene (B84608), has demonstrated its utility as a key building block for creating a library of triarylbenzene derivatives that act as molecular glassformers. rsc.org These materials are synthesized via Suzuki cross-coupling reactions, where the halogen atoms are sequentially replaced with various aryl groups. rsc.org

The synthesis of these trisubstituted benzenes allows for the systematic tuning of molecular properties such as molecular weight and π-π interactions, which in turn influences the glass transition temperature (Tg) and other important material characteristics. rsc.org Given the structural similarity, this compound could be employed in a similar fashion. The propoxy group would introduce additional flexibility and modify the intermolecular interactions compared to an iodo group, potentially leading to the discovery of new molecular glassformers with unique properties.

Future Directions in Research on 1 Bromo 3 Chloro 5 Propoxybenzene

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and selective methods for the synthesis of polysubstituted benzenes is a cornerstone of modern organic chemistry. nagoya-u.ac.jpsciencedaily.com For 1-Bromo-3-chloro-5-propoxybenzene, future research should prioritize the establishment of innovative and robust synthetic pathways.

Currently, the synthesis of asymmetrically substituted benzenes often involves multi-step sequences. nih.govnih.gov A significant area of future investigation will be the development of more convergent and atom-economical approaches to this compound. This could involve the exploration of novel catalytic systems that can achieve selective halogenation and etherification of a common benzene (B151609) precursor.

Furthermore, the development of catalytic systems that can tolerate a wide range of functional groups will be crucial. researchgate.net Research into novel ligands for transition metal catalysts, such as palladium or copper, could lead to improved yields and selectivities in cross-coupling reactions to introduce the propoxy group onto a dihalogenated benzene core. harvard.edu The use of photocatalysis and enzyme catalysis also represent emerging trends in organic synthesis that could offer greener and more efficient routes to this compound. cas.org

A key challenge in the synthesis of such molecules is controlling the regioselectivity of the substitutions. openstax.org Future synthetic strategies should aim to address this by exploring the directing effects of the substituents and employing advanced synthetic techniques.

Table 1: Potential Catalytic Systems for Investigation

| Catalyst Type | Potential Application in Synthesis | Key Research Focus |

| Palladium-based catalysts | Cross-coupling for C-O bond formation (etherification) | Ligand design for improved efficiency and selectivity. |

| Copper-based catalysts | Alternative for etherification and halogenation reactions | Development of milder reaction conditions. |

| Photocatalysts | Light-driven halogenation and C-O bond formation | Exploration of novel photosensitizers and reaction pathways. |

| Biocatalysts (Enzymes) | Regioselective halogenation or etherification | Identification and engineering of suitable enzymes. |

Investigation of Undiscovered Reactivity Patterns

The presence of three distinct functional groups—a bromo, a chloro, and a propoxy group—on the benzene ring of this compound suggests a rich and largely unexplored reactivity landscape. The differential reactivity of the carbon-bromine and carbon-chlorine bonds is a well-established principle in organic synthesis, with the C-Br bond being generally more reactive in cross-coupling reactions. byjus.com

Future research should systematically investigate the selective functionalization of this molecule. This would involve exploring a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, at the C-Br position while leaving the C-Cl bond intact. Subsequently, conditions could be developed to functionalize the C-Cl position, allowing for the sequential and controlled introduction of different substituents.

The activating, ortho-para directing propoxy group, in conjunction with the deactivating halogens, creates a unique electronic environment on the aromatic ring. numberanalytics.com This could lead to interesting and potentially novel outcomes in electrophilic aromatic substitution reactions. A detailed study of the regioselectivity of nitration, acylation, and other electrophilic substitutions would provide valuable insights into the electronic effects at play.

Furthermore, the potential for the propoxy group to participate in or direct reactions, such as ortho-lithiation, should be investigated. Understanding these undiscovered reactivity patterns will unlock the full potential of this compound as a versatile building block in organic synthesis.

Table 2: Predicted Reactivity Hierarchy

| Position/Bond | Predicted Reactivity | Potential Reactions |

| C-Br Bond | Most reactive halogen | Suzuki, Sonogashira, Buchwald-Hartwig cross-couplings |

| C-Cl Bond | Less reactive halogen | Functionalization after C-Br modification |

| Aromatic Ring | Influenced by all substituents | Electrophilic aromatic substitution (e.g., nitration, acylation) |

| Propoxy Group | Potential for directing or participating | Ortho-lithiation, cleavage reactions |

Integration into Complex Multi-component Reaction Schemes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are powerful tools for building molecular complexity efficiently. nih.govresearchgate.netorganic-chemistry.org The unique combination of functional groups in this compound makes it an ideal candidate for integration into novel MCR schemes.

Future research should focus on designing MCRs where this compound acts as a key building block. For instance, its dihalogenated nature could be exploited in sequential MCRs, where one halogen participates in an initial MCR, and the second halogen is used for subsequent diversification.

The development of new MCRs that can tolerate the propoxy ether linkage is also a critical area for investigation. This would expand the scope of known MCRs and allow for the synthesis of highly functionalized and complex molecules containing the 1,3,5-trisubstituted benzene core derived from this starting material. The exploration of cascade reactions initiated by the selective activation of one of the C-X bonds could also lead to the rapid assembly of intricate molecular architectures. d-nb.info

The integration of this compound into MCRs could pave the way for the efficient synthesis of libraries of novel compounds for applications in materials science and medicinal chemistry.

Q & A

Q. What statistical approaches validate reproducibility in synthetic protocols for this compound?

- Methodological Answer : Design-of-experiment (DoE) matrices (e.g., factorial designs) test variable interactions (catalyst loading, solvent ratio). RSD (relative standard deviation) <5% across triplicate runs confirms robustness. Open-data platforms enable peer validation of protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.